2-Bromobenzyl-(2-methoxyphenyl)ether 2-Bromobenzyl-(2-methoxyphenyl)ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC13399528
InChI: InChI=1S/C14H13BrO2/c1-16-13-8-4-5-9-14(13)17-10-11-6-2-3-7-12(11)15/h2-9H,10H2,1H3
SMILES: COC1=CC=CC=C1OCC2=CC=CC=C2Br
Molecular Formula: C14H13BrO2
Molecular Weight: 293.15 g/mol

2-Bromobenzyl-(2-methoxyphenyl)ether

CAS No.:

Cat. No.: VC13399528

Molecular Formula: C14H13BrO2

Molecular Weight: 293.15 g/mol

* For research use only. Not for human or veterinary use.

2-Bromobenzyl-(2-methoxyphenyl)ether -

Specification

Molecular Formula C14H13BrO2
Molecular Weight 293.15 g/mol
IUPAC Name 1-bromo-2-[(2-methoxyphenoxy)methyl]benzene
Standard InChI InChI=1S/C14H13BrO2/c1-16-13-8-4-5-9-14(13)17-10-11-6-2-3-7-12(11)15/h2-9H,10H2,1H3
Standard InChI Key CXOGJVABNTZQKC-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC2=CC=CC=C2Br
Canonical SMILES COC1=CC=CC=C1OCC2=CC=CC=C2Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-Bromobenzyl-(2-methoxyphenyl)ether consists of two aromatic rings connected by an ether linkage (-O-). The bromine atom is positioned at the ortho position relative to the benzyl group, while the methoxy group occupies the para position on the adjacent phenyl ring. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₄H₁₃BrO₂
Molecular Weight293.15 g/mol
Boiling PointNot reported
DensityNot reported
Refractive IndexNot reported
SolubilityLikely soluble in organic solvents (e.g., DCM, THF)

The absence of complete physical data underscores the need for further experimental characterization. Comparative analysis with structurally similar compounds, such as 4-Bromobenzyl-(2-iso-propylphenyl)ether (density: ~1.3 g/cm³, boiling point: ~355°C) , suggests that 2-Bromobenzyl-(2-methoxyphenyl)ether may exhibit analogous solubility and stability profiles.

Synthesis Methods

Suzuki–Miyaura Coupling

A primary synthesis route involves the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. For 2-Bromobenzyl-(2-methoxyphenyl)ether, this method employs a palladium catalyst to couple 2-bromobenzyl derivatives with 2-methoxyphenylboronic acid. Optimized conditions (e.g., ligand choice, solvent system) are critical to achieving high yields.

Alkylation of Phenols

Alternative approaches include the alkylation of 2-methoxyphenol with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. This Williamson ether synthesis variant proceeds via nucleophilic substitution, where the phenoxide ion attacks the electrophilic benzyl bromide .

Example Procedure:

  • Dissolve 2-methoxyphenol (5 mmol) and 2-bromobenzyl bromide (5 mmol) in dichloromethane.

  • Add triethylamine (6 mmol) as a base and stir at 273 K for 3 hours .

  • Quench the reaction with ice-cold hydrochloric acid, extract with ethyl acetate, and purify via column chromatography.

This method yields ~70–80% product, contingent on reaction conditions .

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom’s electrophilic nature enables nucleophilic substitution reactions. For instance, in the presence of a strong base (e.g., n-butyl lithium), the bromide may be displaced by nucleophiles such as amines or alkoxides, forming derivatives like 2-methoxyphenoxyacetamides .

Oxidation and Reduction

The ether linkage is susceptible to oxidative cleavage using reagents like ozone or peroxides, yielding carbonyl compounds. Conversely, reduction with borane-ammonia complexes can deoxygenate the structure, producing dibenzyl derivatives .

Pharmaceutical Intermediates

2-Bromobenzyl-(2-methoxyphenyl)ether serves as a precursor in antimicrobial and anti-inflammatory drug synthesis. Its ability to undergo tandem cyclization reactions makes it valuable for constructing polycyclic frameworks found in bioactive molecules .

Comparative Analysis with Related Compounds

The methoxy group’s electronic effects distinguish this compound from analogs with alkyl or halogen substituents. For example:

CompoundMolecular FormulaKey FeatureReactivity Difference
2-Bromobenzyl-(2-methoxyphenyl)etherC₁₄H₁₃BrO₂Methoxy group at para positionEnhanced stability vs. alkyl derivatives
4-Bromobenzyl-(2-iso-propylphenyl)etherC₁₆H₁₇BrOIso-propyl groupLower solubility in polar solvents
Benzyl 2-bromoethyl etherC₉H₁₁BrOAliphatic ether linkageHigher volatility

Future Research Directions

  • Thermodynamic Studies: Measurement of melting/boiling points and partition coefficients to refine industrial applications.

  • Catalytic Optimization: Exploration of eco-friendly catalysts (e.g., nickel-based systems) to improve Suzuki–Miyaura coupling efficiency.

  • Biological Screening: Evaluation of antimicrobial and anticancer activity to expand pharmaceutical utility .

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